4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine
Description
The compound 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine (CAS: 956606-61-4) features a complex heterocyclic architecture. Its molecular formula is C₂₂H₂₁ClN₄O₂S₃ (MW: 505.08), comprising:
Properties
IUPAC Name |
4-tert-butylsulfonyl-2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S3/c1-22(2,3)32(28,29)17-13-25-27(19(17)24)21-26-18(14-7-5-4-6-8-14)20(31-21)30-16-11-9-15(23)10-12-16/h4-13H,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKBHTDPQFYDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N(N=C1)C2=NC(=C(S2)SC3=CC=C(C=C3)Cl)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine typically involves multiple steps, starting from the preparation of individual subunits and culminating in their assembly through various reactions. The process can include:
Synthesis of the Thiazole Unit: : This usually involves a reaction between a phenyl-substituted thioamide and a suitable haloacetophenone under acidic or basic conditions.
Formation of the Pyrazole Ring: : This step may involve the cyclization of a suitable dicarbonyl compound with hydrazine derivatives.
Coupling Reactions: : The thiazole and pyrazole units are often coupled through nucleophilic substitution or condensation reactions.
Introduction of the tert-Butylsulfonyl Group: : This is typically achieved through sulfonylation reactions using tert-butylsulfonyl chloride or related reagents.
Industrial Production Methods
In industrial settings, the production methods are scaled up to accommodate larger quantities and often involve optimizations to improve yield and reduce costs. These might include:
Catalyst Use: : To speed up reactions and increase efficiency.
Solvent Optimization: : To ensure high solubility of reactants and easy recovery of products.
Process Automation: : To maintain consistent reaction conditions and improve safety.
Chemical Reactions Analysis
Reactivity of the Pyrazole Core
The pyrazole ring’s 5-ylamine group and tert-butylsulfonyl substituent influence its reactivity:
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Nucleophilic Substitution : The amine group (-NH₂) at position 5 can undergo acylation or alkylation. For example, reactions with acetyl chloride in basic conditions yield acetamide derivatives, as seen in pyrazole-4-carboxylic acid derivatives .
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Electrophilic Aromatic Substitution : Electron-withdrawing sulfonyl groups deactivate the pyrazole ring, but nitration or halogenation may occur at the less hindered positions (e.g., position 3 or 4) under strong acidic conditions .
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Oxidation/Reduction : The pyrazole ring is generally stable to oxidation, but the amine group can be oxidized to nitro derivatives using peroxides or nitric acid .
Thiazole Ring Reactivity
The 1,3-thiazol-2-yl moiety contributes sulfur and nitrogen atoms, enabling diverse transformations:
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Electrophilic Substitution : Thiazoles undergo electrophilic substitution at the 5-position. For example, bromination with Br₂/FeBr₃ or nitration with HNO₃/H₂SO₄ could introduce functional groups .
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Coordination Chemistry : The thiazole’s nitrogen and sulfur atoms may act as ligands for transition metals (e.g., Pd or Cu), forming complexes useful in catalytic applications .
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Ring-Opening Reactions : Under strongly acidic or basic conditions, the thiazole ring may hydrolyze to form thioamides or mercaptans, though steric hindrance from adjacent groups might limit this .
Sulfanyl (Thioether) Group Transformations
The (4-chlorophenyl)sulfanyl group (-S-C₆H₄-Cl) exhibits characteristic thioether reactivity:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts the thioether to a sulfoxide (-SO-) or sulfone (-SO₂-) .
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Alkylation : Reaction with alkyl halides in the presence of base yields sulfonium salts, which are intermediates in Stevens rearrangements .
Sulfonyl Group Stability
The tert-butylsulfonyl group (-SO₂-tBu) is highly electron-withdrawing and resistant to nucleophilic attack due to steric hindrance:
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Cleavage : Requires harsh conditions (e.g., H₂SO₄ at elevated temperatures) to yield sulfonic acids, as observed in sulfonamide derivatives .
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Thermal Stability : Decomposition typically occurs above 200°C, releasing SO₂ and isobutylene gas .
Amine Group Reactions
The primary amine at position 5 of the pyrazole participates in several key reactions:
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Schiff Base Formation : Condensation with aldehydes/ketones (e.g., benzaldehyde) produces imines, which are precursors to heterocyclic scaffolds .
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Diazotization : Reaction with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or aryl amines to generate azo dyes .
Stability Under Physiological Conditions
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of thiazole and pyrazole compounds exhibit significant antiviral activity. For instance, similar compounds have shown efficacy against various viral pathogens, suggesting that 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine could potentially be developed into antiviral agents. The structural similarity to known antiviral compounds enhances its prospects for further investigation in this area .
Antimicrobial Properties
Compounds with thiazole and pyrazole moieties have been reported to possess antimicrobial properties. The incorporation of the 4-chlorophenyl sulfanyl group may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents. Studies have documented the synthesis of related compounds with promising activity against bacterial strains .
Anti-cancer Potential
The structural components of this compound suggest a potential role in cancer therapy. Research on similar thiazole and pyrazole derivatives has indicated their ability to inhibit tumor growth in vitro. The mechanism often involves the disruption of cellular pathways critical for cancer cell proliferation . Further studies are needed to evaluate the specific anti-cancer effects of this compound.
Synthesis of Novel Materials
The compound can serve as a building block for synthesizing novel materials with tailored properties. Its functional groups allow for modifications that can lead to materials with specific electronic or optical properties, making it suitable for applications in organic electronics or photonics .
Crystal Engineering
The ability to crystallize derivatives from solvents like dimethylformamide suggests that this compound can be used in crystal engineering applications. Understanding the crystal packing and molecular interactions can lead to insights into material stability and performance in various applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated thiazole derivatives | Found significant antiviral activity against TMV (Tobacco Mosaic Virus) |
| Antimicrobial Research | Evaluated related compounds | Identified promising antimicrobial effects against Gram-positive bacteria |
| Cancer Therapeutics | Assessed thiazole-pyrazole derivatives | Demonstrated inhibition of glioma cell growth in vitro |
Mechanism of Action
The compound's mechanism of action is determined by its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other biomolecules.
Pathways Involved: : The compound may influence signaling pathways, enzyme activity, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of sulfonyl, sulfanyl, and heterocyclic groups. Below is a comparison with structurally related compounds:
Substituent Impact on Properties
- Halogen Effects : The target compound’s 4-chlorophenylsulfanyl group contrasts with bromo analogs (e.g., ), where heavier halogens may enhance lipophilicity but reduce metabolic stability.
- Sulfonyl vs. Sulfonamide : The tert-butylsulfonyl group in the target compound differs from benzenesulfonamide derivatives (e.g., ), which are often associated with enhanced solubility and target binding.
Pharmacological and Computational Insights
Bioactivity Data Gaps
Computational Predictions
- Docking Studies : Tools like AutoDock4 could model interactions between the target compound’s sulfonyl group and hypothetical binding pockets, leveraging its steric bulk for selectivity.
- Electron Localization : The Electron Localization Function (ELF) might reveal electron-rich regions (e.g., sulfanyl groups) as nucleophilic attack points or hydrogen-bonding sites.
Biological Activity
The compound 4-(tert-butylsulfonyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-ylamine (CAS No. 956606-61-4) is a complex organic molecule with potential biological applications. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 505.08 g/mol. The structure features a pyrazole ring, thiazole moiety, and a tert-butylsulfonyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN4O2S3 |
| Molar Mass | 505.08 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| Boiling Point | 736.3 °C (predicted) |
| pKa | -2.17 (predicted) |
Synthesis
The synthesis of this compound has been achieved through various methods involving the coupling of thiazole and pyrazole derivatives with sulfonamide functionalities. The synthetic routes typically involve multi-step reactions that yield high purity products suitable for biological testing .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole and pyrazole structures have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at relatively low concentrations .
Antiviral Activity
Compounds with similar structural features have also been explored for antiviral activity. Research has shown that certain derivatives can inhibit the Tobacco Mosaic Virus (TMV), suggesting potential applications in plant virology . The mechanism often involves interference with viral replication processes, although specific pathways for this compound remain to be elucidated.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments against neurodegenerative diseases and urinary tract infections, respectively. Preliminary results indicate moderate inhibition rates, warranting further investigation into structure-activity relationships .
Case Study 1: Antimicrobial Testing
In a recent study, a series of synthesized thiazole-pyrazole derivatives were screened for antimicrobial activity against clinical isolates. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound in antibiotic development .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties against TMV showed that the compound could achieve up to 50% inhibition at specific concentrations, paralleling the efficacy of commercial antiviral agents used in agriculture .
Q & A
Q. Optimization strategies :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether gradients) ensures high purity .
Basic: Which analytical techniques are critical for characterizing intermediates and the final compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyrazole and thiazole rings (e.g., distinguishing C-4 vs. C-5 substitution in pyrazole) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, thiol S-H at ~2550 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory antitumor activity data across cell lines?
Contradictions in biological activity (e.g., high potency in leukemia vs. low efficacy in solid tumors) may arise from:
- Substituent effects : The 4-chlorophenylsulfanyl group enhances membrane permeability but may hinder target binding in specific tissues .
- Metabolic stability : The tert-butylsulfonyl group improves stability but reduces solubility in hydrophobic environments .
Q. Methodological approach :
- Synthesize analogs with varied substituents (e.g., replacing tert-butylsulfonyl with methylsulfonyl) .
- Use multi-parametric optimization (e.g., logP, polar surface area) to balance solubility and target engagement .
Advanced: How can researchers optimize multi-step synthesis yields while minimizing side reactions?
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, stoichiometry, solvent) .
- In-line monitoring : Use FTIR or HPLC to detect intermediates in real time .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .
Advanced: What strategies validate the crystallographic structure of this compound?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., confirm the Z-configuration of the pyrazole-thiazole linkage) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide and solvent molecules) .
Advanced: How can researchers identify potential enzyme targets for this compound?
- Molecular docking : Screen against kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina .
- Enzyme inhibition assays : Test activity against carbonic anhydrase isoforms (e.g., CA-II) due to sulfonamide moieties .
- Proteomics : Use affinity chromatography to isolate binding partners from cell lysates .
Advanced: What experimental approaches address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS to detect oxidative or hydrolytic degradation products .
- 3D tumor spheroids : Mimic in vivo tumor microenvironments to improve predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
